![molecular formula C16H11F4N3O2 B2468331 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-88-4](/img/structure/B2468331.png)
2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical compound. It belongs to the class of pyrazolo[3,4-b]pyridine derivatives . Pyrazolo[3,4-b]pyridine derivatives are known for their diverse biological activities and are considered valuable building blocks in organic synthesis .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by El-Borai et al. (2012) demonstrates an efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, including the specific compound of interest, using microwave irradiation in multi-component reactions. This synthesis method offers a rapid and efficient way to produce these compounds for further research applications (El-Borai et al., 2012).
- In another study, Swamy et al. (2013) examined the isomorphous structures of related pyrazolopyridine compounds, highlighting their chemical properties and potential for diverse applications in scientific research (Swamy et al., 2013).
Antibacterial and Antitumor Applications
- Research by Maqbool et al. (2014) identified that pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , possess significant antibacterial properties, suggesting potential uses in developing new antibacterial agents (Maqbool et al., 2014).
- El-Borai et al. (2012) also noted the antitumor activity of certain pyrazolo[3,4-b]pyridine compounds against liver cell lines, indicating their potential use in cancer research (El-Borai et al., 2012).
Molecular Structures and Properties
- Sagar et al. (2017) studied the molecular conformations of closely related pyrazolopyridine compounds, providing insights into their structural properties, which are crucial for understanding their interactions and potential applications (Sagar et al., 2017).
Potential in Drug Development
- Latli et al. (2018) described the synthesis of carbon-13, carbon-14, and tritium-labeled pyrazolopyridine derivatives, showcasing their potential as molecular probes in drug development and pharmacological studies (Latli et al., 2018).
Anticancer Activity
- Hammam et al. (2005) conducted a study on fluoro-substituted benzo[b]pyran compounds, closely related to the compound , demonstrating significant anti-lung cancer activity. This suggests the potential of pyrazolopyridine derivatives in developing anticancer drugs (Hammam et al., 2005).
Mechanism of Action
The mechanism of action of “[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is not specified in the available data. Pyrazolo[3,4-b]pyridine derivatives are known to exhibit diverse biological activities, but the specific targets and pathways involved would depend on the exact structure of the compound .
Future Directions
The future directions for research on “[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of applications in various fields .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2/c1-8-14-11(16(18,19)20)6-12(9-2-4-10(17)5-3-9)21-15(14)23(22-8)7-13(24)25/h2-6H,7H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAHIPHJZQOHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)

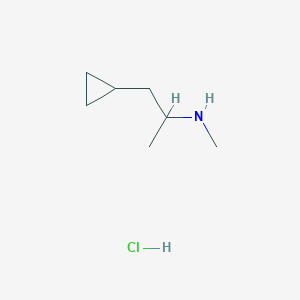
![2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole](/img/structure/B2468254.png)
![Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2468255.png)
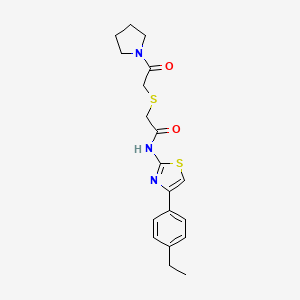


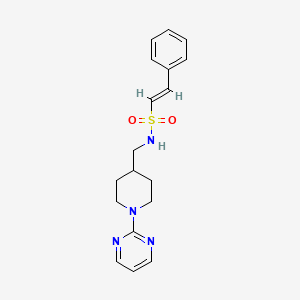
![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)

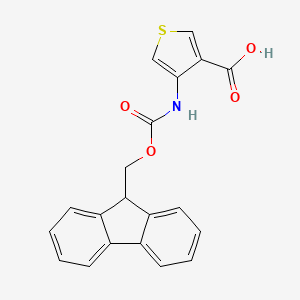
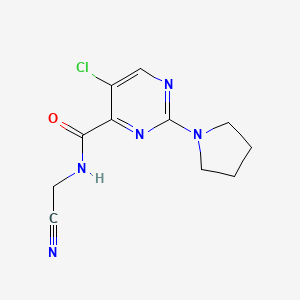
![6-(2-Chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468271.png)
